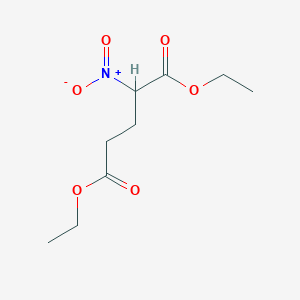
Pentanedioic acid, 2-nitro-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2-nitro-, diethyl ester is an organic compound with the molecular formula C9H15NO6 It is a derivative of pentanedioic acid, where two ethyl ester groups and a nitro group are attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-nitro-, diethyl ester can be synthesized through the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pentanedioic acid, 2-amino-, diethyl ester.
Reduction: Pentanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
Pentanedioic acid, 2-methyl-, diethyl ester: Contains a methyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
Pentanedioic acid, 2-nitro-, diethyl ester is unique due to the presence of both ester and nitro functional groups, which confer distinct reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions, while the ester groups make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
90609-42-0 |
|---|---|
Fórmula molecular |
C9H15NO6 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
diethyl 2-nitropentanedioate |
InChI |
InChI=1S/C9H15NO6/c1-3-15-8(11)6-5-7(10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
XBRHABNKRGIYCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















